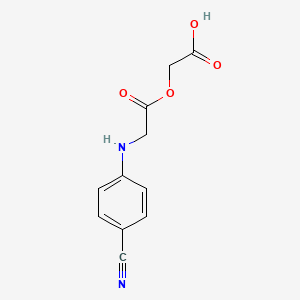
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid is an organic compound with a complex structure that includes a cyanophenyl group, a glycyl group, and an oxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Cyanophenyl)glycyl)oxy)acetic acid typically involves multiple steps. One common method is the reaction of 4-cyanophenylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-Cyanophenyl)glycyl)oxy)acetic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glycyl group may facilitate binding to biological molecules, enhancing the compound’s efficacy. The oxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylacetic acid
- Glycylglycine
- Chloroacetic acid
Comparison
2-(((4-Cyanophenyl)glycyl)oxy)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to 4-cyanophenylacetic acid, it has enhanced reactivity and potential biological activity. Glycylglycine and chloroacetic acid, while simpler, do not possess the same range of applications and interactions as this compound .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-[2-(4-cyanoanilino)acetyl]oxyacetic acid |
InChI |
InChI=1S/C11H10N2O4/c12-5-8-1-3-9(4-2-8)13-6-11(16)17-7-10(14)15/h1-4,13H,6-7H2,(H,14,15) |
InChI Key |
DTPPKZMNRVEITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















